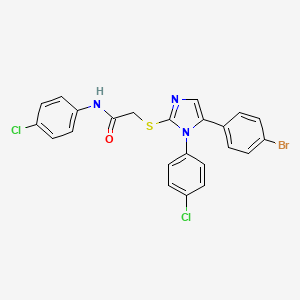

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Description

The compound 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (CAS: 1226456-51-4) is a halogenated acetamide derivative featuring a central imidazole ring substituted with bromophenyl and chlorophenyl groups. Its molecular formula is C₂₃H₁₆BrCl₂N₃OS, with a molecular weight of 533.27 g/mol . The structure comprises:

- A 1H-imidazole core substituted at position 1 with 4-chlorophenyl and at position 5 with 4-bromophenyl.

- A thioether linkage connecting the imidazole to an acetamide group, which is further substituted with a 4-chlorophenyl moiety.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrCl2N3OS/c24-16-3-1-15(2-4-16)21-13-27-23(29(21)20-11-7-18(26)8-12-20)31-14-22(30)28-19-9-5-17(25)6-10-19/h1-13H,14H2,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPVUENVHSPYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrCl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic compound that belongs to a class of imidazole derivatives. Its complex structure, characterized by the presence of bromophenyl and chlorophenyl groups, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is , with a molecular weight of 505.8 g/mol. The compound features a thioether linkage and an imidazole ring, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 505.8 g/mol |

| CAS Number | 1226429-71-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The presence of halogen atoms (bromine and chlorine) enhances the compound's binding affinity through hydrophobic interactions and halogen bonding, which may lead to increased potency against specific targets.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have demonstrated that 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide exhibits cytotoxic effects against several cancer cell lines.

Case Study:

A study evaluated the cytotoxicity of imidazole derivatives against human cancer cell lines using the MTT assay. The results indicated an IC50 value lower than 20 µM for several derivatives, suggesting potent anticancer activity (source: ).

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar imidazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities. The structural features that enhance lipophilicity may facilitate membrane penetration, leading to effective disruption of microbial cell integrity.

Research Findings:

In a comparative study of various imidazole derivatives, compounds exhibiting halogen substitutions demonstrated enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria (source: ).

Summary of Biological Activities

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Halogenation :

- The target compound’s 4-bromo and 4-chloro substituents enhance lipophilicity and metabolic stability compared to analogs with smaller halogens (e.g., 4-fluoro in Analog 3 ). Bromine’s larger atomic radius may also influence steric interactions in binding pockets.

- Analog 4 , lacking halogenated imidazole substituents, exhibits lower molecular weight (348.60 g/mol) and reduced steric bulk.

The thioether linkage in the target compound and Analog 2 may confer resistance to enzymatic degradation compared to ether or amine linkages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.